2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-2-3-9(5-8,6-12-8)4-7(10)11/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIYWRAPRHDINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and polymers due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxabicycloheptane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among bicyclo[2.2.1]heptane derivatives with acetic acid substituents:
*Estimated based on analogous structures.
Physicochemical Properties
- Target Compound : Likely exhibits moderate polarity due to the acetic acid group and ether oxygen, with solubility influenced by the bicyclo system’s rigidity.
- 7478-96-8 () : The hydroxy and oxo groups enhance hydrogen bonding, raising its melting point and reducing volatility.
- 1007-01-8 () : The absence of oxygen in the ring increases hydrophobicity, likely lowering aqueous solubility .
Hazard Profiles
Biological Activity
2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid
- Molecular Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- LogP : 2.53
- Polar Surface Area : 21 Ų
Biological Activity Overview
The biological activity of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.
Antitumor Activity
Research indicates that compounds with similar bicyclic structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of bicyclic compounds have shown promising results in inhibiting the proliferation of cancer cells such as:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 4.27 | Induction of apoptosis |
| HepG2 (Liver) | 3.7 | Cell cycle arrest |
| MCF-7 (Breast) | 2.7 | ROS generation |
These findings suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and cell cycle regulation.
The mechanisms by which 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth, such as the MAPK pathway.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related studies.
- Cell Cycle Arrest : Compounds structurally related to 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid have demonstrated the ability to induce G0/G1 phase arrest in cancer cells.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various bicyclic compounds, including derivatives of 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid against multiple cancer cell lines:
- Findings :
- The compound exhibited significant cytotoxicity against HeLa and HepG2 cells.
- Mechanistic studies revealed increased levels of apoptosis markers in treated cells.
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in a mouse model bearing xenografted tumors.
- Results :
- Treatment with the compound resulted in a notable reduction in tumor size compared to controls.
- Histological analysis showed increased apoptosis within tumor tissues.
Q & A
Basic Research Questions
Q. What is the molecular structure and IUPAC nomenclature of 2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid?
- Answer : The compound features a bicyclo[2.2.1]heptane core with a methyl group at position 1, an oxygen atom in the 2-oxabicyclo system, and an acetic acid moiety at position 4. Its IUPAC name is 2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetic acid (CAS: 1369249-30-8). The molecular formula is C₉H₁₂O₃ , with a molecular weight of 168.19 g/mol .
- Structural Confirmation : X-ray crystallography (for analogous compounds) and spectroscopic methods (NMR, IR) are used to validate the bicyclic framework and substituent positions .
Q. What synthetic routes are recommended for preparing this compound?
- Answer : Synthesis typically involves cyclization reactions starting from cyclic precursors like cyclopentene derivatives. For example:
- Step 1 : Functionalization of a bicyclic precursor (e.g., 7-oxabicyclo[2.2.1]heptane) with a methyl group via alkylation.
- Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution or carboxylation.
- Key Conditions : Use of anhydrous solvents (THF, DCM), catalysts (e.g., Pd for cross-coupling), and controlled temperatures (0–25°C) to preserve stereochemistry .
Q. How can researchers confirm the purity and identity of the synthesized compound?
- Answer :
- Analytical Techniques :
| Method | Parameters | Purpose |
|---|---|---|
| HPLC | Reverse-phase C18 column, UV detection (210–254 nm) | Purity assessment (>95%) |
| NMR | ¹H/¹³C, DEPT, COSY for bicyclic proton assignments | Structural elucidation |
| HRMS | ESI or MALDI-TOF | Molecular weight confirmation |
- Reference Standards : Compare retention times (HPLC) and spectral data with literature or commercial standards .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
- Answer : Conflicting NMR/IR data often arise from conformational flexibility or stereochemical ambiguity in the bicyclic system. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering).
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., for polymorph identification) .
Q. What strategies optimize stereochemical outcomes in synthesis?
- Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured precursors) to control stereochemistry .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Kinetic Resolution : Enzymatic or chemical methods to separate diastereomers.
- Case Study : A 2025 study achieved 98% enantiomeric excess (ee) using a Rh-catalyzed asymmetric hydrogenation step .
Q. What mechanistic insights explain the compound’s biological activity?
- Answer : The bicyclic structure mimics natural substrates (e.g., prostaglandins), enabling interactions with enzymes or receptors. Key findings:
- Enzyme Inhibition : The acetic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), disrupting active sites.
- Computational Docking : MD simulations show high binding affinity (ΔG = -9.2 kcal/mol) for cyclooxygenase-2 (COX-2) .
- Pharmacophore Model : The bicyclo[2.2.1]heptane core enhances metabolic stability compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
